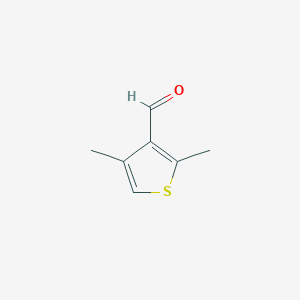
2,4-dimethylthiophene-3-carbaldehyde
Overview
Description
2,4-dimethylthiophene-3-carbaldehyde is an organosulfur compound with the molecular formula C7H8OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene derivatives are treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position . Another method involves the chloromethylation of thiophene followed by oxidation to yield the aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions: 2,4-dimethylthiophene-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific reaction conditions to achieve desired products.
Major Products Formed:
Oxidation: 2,4-Dimethylthiophene-3-carboxylic acid.
Reduction: 2,4-Dimethylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2,4-dimethylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-dimethylthiophene-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, some derivatives may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Thiophene-2-carboxaldehyde: Another thiophene derivative with similar reactivity but different substitution patterns.
2,4-Dimethylthiophene-3-carboxylic acid: The oxidized form of 2,4-dimethylthiophene-3-carbaldehyde.
4,5-Dimethylthiophene-2-carboxaldehyde: A closely related compound with methyl groups at different positions on the thiophene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis and a valuable compound in various research and industrial applications.
Properties
CAS No. |
63826-85-7 |
|---|---|
Molecular Formula |
C7H8OS |
Molecular Weight |
140.20 g/mol |
IUPAC Name |
2,4-dimethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-5-4-9-6(2)7(5)3-8/h3-4H,1-2H3 |
InChI Key |
YWFAGBQENUFCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1C=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














